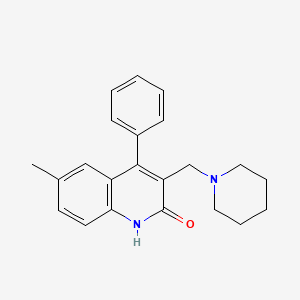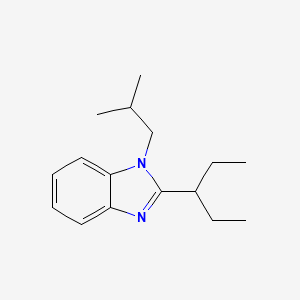![molecular formula C15H19N5OS B5780167 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is a chemical compound that has gained significant attention in scientific research. It is a member of the tetrazole family and has been studied extensively due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. The compound has also been studied for its potential use as a diagnostic tool in imaging studies.
Mecanismo De Acción
The mechanism of action of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is not fully understood. However, it is believed that the compound exerts its effects by inhibiting certain enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine have been studied extensively. The compound has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has been studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research involving 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine. One potential area of research is the development of new anticancer drugs based on the compound. The compound's potential as a diagnostic tool in imaging studies could also be further explored. Additionally, the compound's antimicrobial and anti-inflammatory properties could be studied for their potential use in the treatment of infectious and inflammatory diseases.
Conclusion:
In conclusion, 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine is a chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, including cancer research and diagnostic imaging, make it a promising compound for future research. The compound's mechanism of action and biochemical and physiological effects have been extensively studied, and its advantages and limitations for lab experiments have been identified. There are several future directions for research involving this compound, and further studies are necessary to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine involves the reaction of piperidine with 4-methylphenyl isothiocyanate and sodium azide. The reaction leads to the formation of the tetrazole ring, which is a key feature of the compound. The final product is obtained by acetylating the thiol group of the tetrazole ring with acetic anhydride. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-12-5-7-13(8-6-12)20-15(16-17-18-20)22-11-14(21)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRIDTDPHUOMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)


![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)

![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)